molecular formula C16H25N3OS B4549213 N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No.: B4549213
M. Wt: 307.5 g/mol
InChI Key: VJNLYMKMVQUWAH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a useful research compound. Its molecular formula is C16H25N3OS and its molecular weight is 307.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.17183360 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Protective Properties

  • Thiourea and dimethylthiourea are known as powerful scavengers of hydroxyl radicals and have been used to study their role in various human diseases. They are also effective in scavenging HOCl, an oxidant produced by neutrophil myeloperoxidase. This property makes them potential agents for protecting against neutrophil-mediated tissue damage (Wasil et al., 1987).

Crystallographic Applications

  • Bis-thiourea derivatives show a highly conserved intramolecular hydrogen bonding pattern, which imparts a spiral-like structure to the molecules. These properties are significant for crystal engineering applications (Paisner, Zakharov, & Doxsee, 2010).

Molecular Structure and Hydrogen Bonding

  • The structure of thiourea derivatives, such as 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, has been studied, revealing unique configurations and hydrogen bonding patterns that form one-dimensional chains (Yamin & Hassan, 2004).

Anticancer and Antioxidant Activities

  • Novel thiourea derivatives have shown promise in anticancer and antioxidant activities. These derivatives have been evaluated for their effectiveness against specific cancer cell lines and their ability to scavenge free radicals (Yeşilkaynak et al., 2017).

Enzyme Inhibition and Mercury Sensing

  • Thiourea derivatives are effective enzyme inhibitors and can serve as sensors for toxic metals like mercury. Their simplicity in structure yet efficiency in these roles makes them valuable in various pharmacological and sensing applications (Rahman et al., 2021).

Antimicrobial Effects

  • Certain thiourea coordination compounds have been designed as potent inhibitors of bacterial growth, showing higher activity against Gram-negative bacteria compared to Gram-positive bacteria (Rakhshani et al., 2019).

Synthesis and Pharmacological Evaluation

  • The synthesis and characterization of thiourea derivatives have been studied extensively. These compounds have shown significant antibacterial, antioxidant, and enzyme inhibitory activities, with potential applications in pharmaceutical industries (Naz et al., 2020).

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-13-10-14(2)12-15(11-13)18-16(21)17-4-3-5-19-6-8-20-9-7-19/h10-12H,3-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNLYMKMVQUWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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